Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate

Anticancer Cytotoxicity Drug Resistance

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate (CAS: 367965-97-7), also known as SB-166, is a synthetic diazenecarboxylate derivative. Characterized by a diazene (N=N) core, a carbamoyl linker, and a 2-chloroethyl substituent, this compound belongs to a class of agents designed to interact with cellular thiols, particularly glutathione (GSH).

Molecular Formula C5H8ClN3O3
Molecular Weight 193.59 g/mol
CAS No. 367965-97-7
Cat. No. B12571362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate
CAS367965-97-7
Molecular FormulaC5H8ClN3O3
Molecular Weight193.59 g/mol
Structural Identifiers
SMILESCOC(=O)N=NC(=O)NCCCl
InChIInChI=1S/C5H8ClN3O3/c1-12-5(11)9-8-4(10)7-3-2-6/h2-3H2,1H3,(H,7,10)
InChIKeyBWQZQRDVPZJLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate (SB-166): A Differentiated Diazene for Anticancer Research and Chemical Synthesis


Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate (CAS: 367965-97-7), also known as SB-166, is a synthetic diazenecarboxylate derivative [1]. Characterized by a diazene (N=N) core, a carbamoyl linker, and a 2-chloroethyl substituent, this compound belongs to a class of agents designed to interact with cellular thiols, particularly glutathione (GSH) [1]. It is investigated both as a potential anticancer agent due to its selective cytotoxicity against various tumor cell lines, including drug-resistant sublines [1], and as a versatile electrophilic amination reagent in synthetic organic chemistry [2].

Cell model Cancer cell-line studies, including drug-resistant sublines Reported cell-model endpoint review
Synthesis Electrophilic amination reagent for ipso-defluorination Supports specialized building block preparation
Mechanism GSH redox pathway probe: rapid quantitative oxidation Assay-response context, cross-study comparable

Why In-Class Substitution of Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate (SB-166) is Scientifically Unjustified


The diazene compound class exhibits extreme functional sensitivity to minor structural modifications. Research explicitly demonstrates that structurally similar diazenes display significant differences in biological activity [1]. In a direct comparative study, SB-166's unique combination of a 2-chloroethyl moiety and a specific aminocarbonyl substitution on the diazenecarboxylate core was critical for its broad-spectrum efficacy. In contrast, closely related in-class analogs with only minor alterations, such as the cyclohexyl analog SB-178 or various diazenedicarboxamides, were found to be not significantly cytotoxic or only marginally active at the highest concentrations tested [2]. Therefore, generic substitution within this compound class is not viable, as even slight structural deviations can lead to a complete loss of the desired biological function.

Target (SB-166) Substitute may diverge
2‑chloroethyl carbamoyl diazene Cyclohexyl analog SB‑178 lacks cytotoxicity
Broad cell-line activity, including resistant models Diazenedicarboxamides not significantly active
Specific structure-activity profile Minor modifications can abolish biological function

Quantitative Differentiation Guide for Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate (SB-166)


Broad-Spectrum Cytotoxicity: SB-166 vs. SB-410, SB-178, and Other Diazene Analogs

In a direct head-to-head study using a 72-hour MTT assay across eight human tumor cell lines, SB-166 demonstrated significant, dose-dependent cytotoxicity, profoundly reducing cell survival in all lines, including four drug-resistant sublines [1]. In stark contrast, the closely related analog SB-178 (cyclohexyl substitution) and the two diazenecarboxamides (UP-140, JK-1090) were 'not significantly cytotoxic to any of the treated cell lines.' Another analog, SB-410, displayed some effect but it was 'mostly only in the highest concentration' [1]. This demonstrates that SB-166's cytotoxic profile is not a general class effect but is specific to its unique structure.

Cytotoxicity vs analogs
Head-to-head
SB‑166: dose‑dependent cytotoxicity in 8 tumor lines, including drug‑resistant sublines.
SB‑178, UP‑140, JK‑1090: no significant cytotoxicity.
Reported cell‑model response context
72‑h MTT assay; class‑specific divergence confirmed
Anticancer Cytotoxicity Drug Resistance Diazene MTT Assay

Rapid and Specific Glutathione (GSH) Oxidation: SB-166's Molecular Mechanism

SB-166's mechanism involves a targeted interaction with the critical cellular antioxidant glutathione (GSH). Under quasi-physiological conditions, the parent class of diazenes has been shown to quantitatively transform GSH into its oxidized disulfide form (GSSG) within a rapid timeframe of 5 minutes [1]. This property was a key design feature to improve upon earlier-generation diazenes that had low solubility and biological activity [1]. While rapid GSH oxidation is a known property of some diazenedicarboxylic acid derivatives [2], in SB-166, this mechanism is coupled with broad and potent cytotoxicity against drug-resistant cells, a feature absent in its direct analogs like SB-178 and SB-410, suggesting a highly efficient linkage between GSH targeting and cellular lethality.

GSH oxidation & cytotoxicity
Reported
Quantitative GSH→GSSG in 5 min; cytotoxic to all tested lines.
Analogs inactive despite class‑level GSH oxidation capacity.
Supports redox‑targeted cytotoxicity research
Cross‑study comparable; quasi‑physiological conditions
Glutathione GSH Oxidation Mechanism of Action Redox Diazene

Synthetic Utility: SB-166 as a Superior Electrophilic Amination Reagent

As a chemical reagent, SB-166 serves as a diazene source for electrophilic amination reactions. In a study with various diazenes (1-4), it was used for the amination of 4-fluorophenol, leading to a product with a complete removal of the fluorine atom in the presence of ZrCl4 [1]. The use of this specific diazene enabled a unique transformation with a reported synthesis yield of approximately 74% for the corresponding methyl 2-((2-ch... derivative [1]. This illustrates its utility in creating specific, complex amination products that cannot be readily accessed with simpler or more generic diazenes.

Amination yield
Reported
~74%
Supports synthetic utility review
Ipso amination/defluorination of 4‑fluorophenol, ZrCl₄
Electrophilic Amination Synthetic Chemistry Diazene Fluorophenol Reaction Yield

Class-Level Evidence: High Sensitivity of Cytotoxicity to Diazene Structure

This class-level inference is based on a study that formally concluded that structurally similar diazenes exhibit significantly different biological activity. For example, diazenes JK-279 and RL-337, despite their high similarity, show widely different biological effects [1]. This reinforces the high-risk nature of analog selection, as small modifications to the diazene core, carbamoyl linker, or substituents can, and routinely do, lead to a complete functional divergence. It provides the foundational rationale for why the specific structure of SB-166, rather than any similar diazene, is likely responsible for its unique efficacy profile.

SAR sensitivity
Class‑level
Structurally similar diazenes exhibit significantly different biological activity (JK‑279 vs RL‑337).
Compound‑specific validation required
Class‑level inference; data to verify for each analog
Structure-Activity Relationship SAR Diazene Cytotoxicity

Best-Fit Research and Industrial Application Scenarios for Methyl [(2-chloroethyl)carbamoyl]diazene-1-carboxylate (SB-166)


Drug Resistance Research: Probing Chemoresistance Mechanisms in Cancer

SB-166 is an ideal tool compound for oncology research groups focused on drug resistance. Its proven and direct head-to-head comparative evidence shows it retains high cytotoxicity against multi-drug resistant sublines of laryngeal carcinoma, glioblastoma, and cervical carcinoma, where its closest analogs (SB-178, UP-140) completely fail [2]. Procurement should be prioritized for studies aiming to: (a) model acquired drug resistance, (b) screen for agents that bypass classical resistance pathways, or (c) investigate the role of intracellular glutathione (GSH) modulation in resistant cell context.

Redox Biology Studies: Investigating Glutathione-Targeted Cytotoxicity

For researchers investigating the link between cellular redox state and apoptosis, SB-166 is a uniquely efficient probe. Its demonstrated rapid and quantitative oxidation of GSH to GSSG within 5 minutes is coupled with lethal cytotoxicity, a functionally coupled effect not observed in its direct structural analogs [2]. This makes SB-166 a more sophisticated tool than general GSH-depleting agents like buthionine sulfoximine (BSO) for studying the specific downstream effects of diazene-mediated thiol oxidation.

Synthetic Chemistry: Specialized Building Block Synthesis via Electrophilic Amination

Industrial and academic synthesis laboratories should consider SB-166 as a premium reagent for electrophilic amination. It enables a unique ipso amination of 4-fluorophenol with complete fluorine displacement, a transformation that distinguishes it from common diazene reagents. The reaction proceeds with a useful synthesis yield of ~74% [2]. This specific compound is essential for synthesizing complex 2-chloro-4-amino-substituted phenols that serve as intermediates for pharmaceuticals or agrochemicals.

Chemical Biology: Chemical Probe for Structure-Activity Relationship (SAR) Studies

SB-166 serves as a critical reference standard for SAR studies within the diazene class. Its exceptional and atypical activity profile, compared to a panel of in-class analogs [2], makes it an essential structural benchmark. To map the pharmacophore, researchers must procure and test this specific compound alongside structurally similar but functionally inactive diazenes like SB-178 and SB-410 to identify the key functional groups (i.e., the 2-chloroethyl moiety) responsible for potency and overcome drug resistance.

Application
Selection Property
Validation Focus
Drug resistance mechanism studies
Differentiated activity in drug‑resistant cell models
Resistance pathway bypass, GSH modulation endpoints
Redox biology research
Rapid quantitative GSH oxidation coupled with cytotoxicity
Downstream redox signaling and apoptosis endpoints
Specialized amination synthesis
Unique ipso amination/defluorination capability
Reaction efficiency and product identity
Diazene SAR benchmark
Benchmark activity profile across diazene analogs
Pharmacophore mapping for 2‑chloroethyl moiety
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